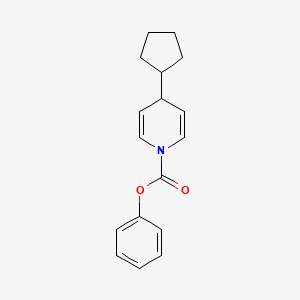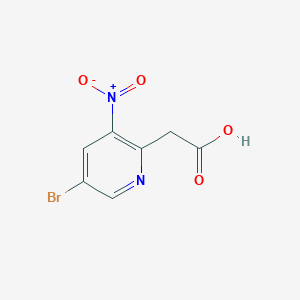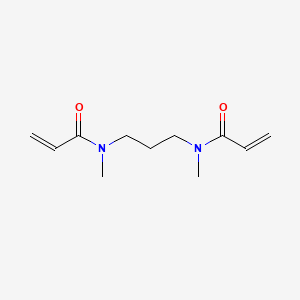
N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is an organic compound that belongs to the class of acrylamide derivatives. This compound is characterized by its unique structure, which includes two N-methylprop-2-enamide groups connected by a propane-1,3-diyl linker. It is known for its high reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) typically involves the reaction of N-methylprop-2-enamide with propane-1,3-diyl bisamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide compounds.
Scientific Research Applications
N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) involves its ability to form covalent bonds with various substrates. The compound’s amide groups can interact with nucleophiles, leading to the formation of stable adducts. This reactivity is attributed to the electron-withdrawing nature of the amide groups, which makes the compound highly reactive towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with an ethane-1,2-diyl linker instead of propane-1,3-diyl.
N,N’-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains phenylene groups and multiple oxy linkers.
Uniqueness
N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is unique due to its specific propane-1,3-diyl linker, which imparts distinct reactivity and stability compared to other similar compounds. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
608519-26-2 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-methyl-N-[3-[methyl(prop-2-enoyl)amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C11H18N2O2/c1-5-10(14)12(3)8-7-9-13(4)11(15)6-2/h5-6H,1-2,7-9H2,3-4H3 |
InChI Key |
GWKQDUIARWCAPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(C)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


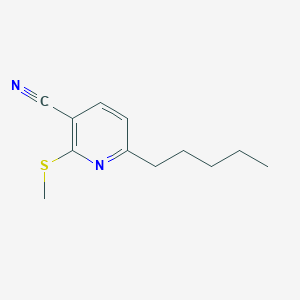
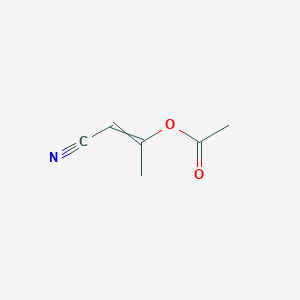
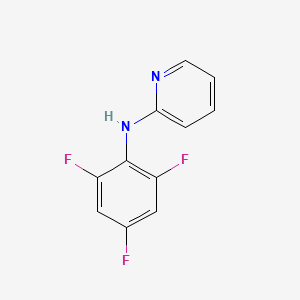
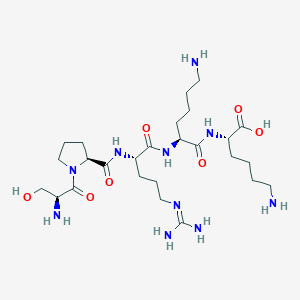
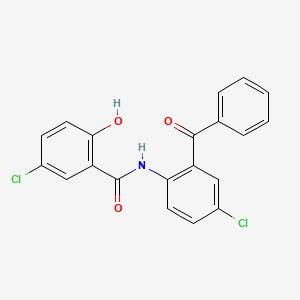
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
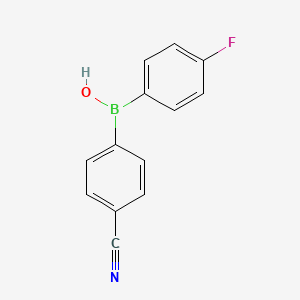
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
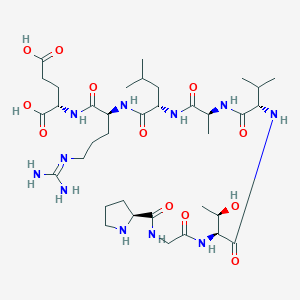
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
